2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride
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Overview
Description
2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a compound that features a pyrrolidine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
Related compounds such as nornicotine, a major metabolite of nicotine, are known to activate different neuronal nicotinic acetylcholine receptor (nachr) subtypes .
Mode of Action
For instance, Nornicotine, a structurally similar compound, is known to activate different nAChR subtypes .
Biochemical Pathways
For example, activation of nAChR subtypes can influence numerous downstream effects, including modulation of neurotransmitter release .
Pharmacokinetics
Related compounds such as nornicotine are reported to have a better pharmacokinetic profile and produce less toxicity than nicotine .
Result of Action
Based on the known effects of related compounds, it may be hypothesized that the compound could have significant effects on cellular signaling pathways, potentially influencing neurotransmitter release and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyridine-3-amine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)pyridine
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
2-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;;/h3-5H,1-2,6-7,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMWYBVACIVEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-19-0 |
Source
|
Record name | 2-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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